tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate
Description
Properties
Molecular Formula |
C16H22N4O3 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
tert-butyl 6-cyanospiro[5,6-dihydroimidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H22N4O3/c1-15(2,3)23-14(21)19-7-4-16(5-8-19)13-18-6-9-20(13)11-12(10-17)22-16/h6,9,12H,4-5,7-8,11H2,1-3H3 |
InChI Key |
ICYYOAACQCCWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=NC=CN3CC(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazo[2,1-c]oxazine Core
Cyclization Approach: The imidazo-oxazine core can be synthesized via a cyclization reaction involving an amino alcohol and an appropriate imidazole precursor. Literature on heterocycle synthesis demonstrates that cascade cyclizations promoted by acid catalysts or Lewis acids (e.g., TMSBr) can efficiently form fused bicyclic systems with high regioselectivity and yields.
-
- Use of ortho-functionalized amino alcohols or phenyl azides as starting materials.
- Acid-promoted cascade cyclization in solvents such as nitromethane or acetonitrile at moderate temperatures (50-70 °C).
- Optimization of acid equivalents (e.g., TMSBr 2.5–3.5 equiv) to maximize yield and suppress side reactions.
Formation of the Spiro Piperidine Linkage
Spirocyclization: The spiro connection between the oxazine and piperidine rings is typically achieved by intramolecular nucleophilic substitution or cyclization steps. This often involves:
- A piperidine derivative bearing a suitable leaving group or nucleophile at the 4-position.
- Reaction under basic or neutral conditions to promote ring closure without racemization or decomposition.
Protecting Group Strategy: The piperidine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent side reactions during cyclization and subsequent transformations.
Introduction of the Cyano Group (6-Cyano Substitution)
Nucleophilic Substitution or Cyanation: The cyano group at the 6-position can be introduced via:
- Nucleophilic displacement of a halogenated intermediate (e.g., 6-chloro derivative) with cyanide ion sources such as KCN or NaCN.
- Alternatively, direct cyanation using transition-metal catalysis or Sandmeyer-type reactions if an aromatic amine or diazonium intermediate is available.
Example Precursor: tert-Butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate is a structurally related compound that can serve as a precursor for cyanation.
Final Purification and Characterization
Purification: Flash chromatography (silica gel) with gradient elution (e.g., petroleum ether/ethyl acetate) is commonly used to isolate the pure compound.
Summary Table of Key Preparation Steps
Detailed Research Findings and Notes
The use of trimethylsilyl bromide (TMSBr) as an acid promoter in cascade cyclizations is notable for its dual role as an acid and nucleophile, enhancing yields and functional group compatibility in heterocycle synthesis.
The tert-butyl carbamate (Boc) protection on the piperidine nitrogen is essential to prevent unwanted side reactions during spirocyclization and cyanation steps, enabling smooth transformations and easier purification.
Cyanation of the 6-position is typically performed on halogenated intermediates, with care taken to avoid harsh conditions that may degrade the spirocyclic core or protective groups.
Reaction optimization includes solvent choice (e.g., nitromethane, DMF), temperature control (50-70 °C), and reagent stoichiometry to maximize yield and selectivity.
Analytical data such as 1H-NMR, 13C-NMR, and HRMS are critical for confirming the structure of the complex spirocyclic product, with characteristic chemical shifts and molecular ion peaks confirming the presence of the cyano group and Boc protection.
Chemical Reactions Analysis
tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Cores
tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (15a)
- Core Structure : Pyrimido[4,5-d][1,3]oxazine fused with a phenyl ring.
- Key Differences: Replaces the imidazo[2,1-c][1,4]oxazine core with a pyrimido-oxazine system.
- The methylpiperazine group could improve pharmacokinetic properties .
tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate
- Core Structure : Benzo[e][1,3]oxazine fused with piperidine.
- Key Differences: Substitutes the imidazo-oxazine with a benzo-oxazine ring. Bromo substituent at position 6 vs. cyano in the target compound.
- The benzo-oxazine system may confer greater aromatic stabilization .
tert-Butyl 2’-chloro-6’-oxo-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate (269)
- Core Structure: Spiro pyran-pyrazino-pyrrolo-pyrimidine.
- Key Differences :
- Contains a pyrimidine-pyrrolo-pyrazine system instead of imidazo-oxazine.
- Chloro and oxo substituents modulate electronic density.
- Implications : The heterocyclic diversity may broaden interaction profiles in enzyme inhibition, while the chloro group could influence metabolic stability .
Analogues with Imidazo-Pyridine Cores
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
- Key Differences :
- Lacks the spirocyclic architecture, instead featuring a fused imidazo-pyridine system.
- Includes ester groups (diethyl) and a 4-nitrophenyl substituent.
- The ester groups may improve bioavailability but reduce metabolic resistance compared to tert-butyl carbamates .
tert-Butyl 6-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
- Core Structure : Imidazo[4,5-c]pyridine.
- Key Differences: Hydroxymethyl and methyl substituents vs. cyano in the target compound. Non-spirocyclic, with a simpler bicyclic system.
- The methyl group may sterically hinder enzymatic degradation .
Functional Group and Reactivity Comparisons
Biological Activity
tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate (CAS Number: 1823776-59-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C16H22N4O3
- Molecular Weight : 318.37 g/mol
- Boiling Point : Approximately 551.6 °C (predicted) .
- Density : 1.29 g/cm³ .
The compound's biological activity is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Research indicates that tert-butyl 6-cyano derivatives may act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The imidazo and piperidine moieties suggest potential interactions with neurotransmitter receptors, which could influence neurological functions.
Anticancer Activity
A study investigated the cytotoxic effects of several imidazo derivatives, including tert-butyl 6-cyano-5,6-dihydrospiro compounds. Results showed significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Another research focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests potential therapeutic applications in treating bacterial infections .
Data Table: Summary of Biological Activities
Research Findings
Recent studies have explored the pharmacological potential of tert-butyl 6-cyano derivatives:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress pathways in neuronal cells.
- Anti-inflammatory Activity : In vivo models demonstrated reduced inflammation markers when treated with tert-butyl 6-cyano derivatives, indicating potential applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
